molecular formula C24H15FN2OS B11980442 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11980442
M. Wt: 398.5 g/mol
InChI Key: HQLAJZXVZIUJOV-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a biphenyl group, a fluorophenyl group, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Biological Activity

4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, characterized by a unique structural framework that includes a biphenyl ether and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly as a kinase inhibitor and in anticancer applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C21H16FN2O2S\text{C}_{21}\text{H}_{16}\text{F}\text{N}_2\text{O}_2\text{S}

This compound features:

  • A thieno[2,3-d]pyrimidine core , which is known for its biological significance.
  • Biphenyl and fluorophenyl substituents , which may enhance its selectivity and potency against specific biological targets.

Kinase Inhibition

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant biological activity as kinase inhibitors. Specifically, this compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, studies have shown that this compound can inhibit FLT3 kinase activity, which is crucial in hematopoietic malignancies such as acute myeloid leukemia (AML) .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value in the low micromolar range against human colon cancer (HCT116) cells .

The mechanism of action of this compound primarily involves:

  • Binding to target kinases , leading to inhibition of their activity.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Molecular docking studies have indicated a strong binding affinity to specific kinase domains, supporting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidineLacks biphenyl substitutionAnticancer activity against FLT3
4-(Phenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidineContains phenoxy groupKinase inhibition
6-(Biphenyl-4-yloxy)-thieno[2,3-d]pyrimidin-4-oneDifferent position of biphenyl substitutionPotential anti-inflammatory properties

The dual substitution pattern of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl) enhances its selectivity and potency compared to other derivatives.

Case Studies

Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidines in clinical settings:

  • FLT3 Inhibitors in AML : Clinical trials have shown that compounds similar to 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl) effectively inhibit FLT3 mutations in AML patients, leading to improved outcomes.
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth .

Properties

Molecular Formula

C24H15FN2OS

Molecular Weight

398.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H15FN2OS/c25-19-10-6-18(7-11-19)21-14-29-24-22(21)23(26-15-27-24)28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-15H

InChI Key

HQLAJZXVZIUJOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F

Origin of Product

United States

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